4-Morpholinobenzoic acid

説明

特性

IUPAC Name |

4-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-11(14)9-1-3-10(4-2-9)12-5-7-15-8-6-12/h1-4H,5-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVAJKPNTGSKZSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60996238 | |

| Record name | 4-(Morpholin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60996238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7470-38-4 | |

| Record name | 7470-38-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Morpholin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60996238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(morpholin-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to 4-Morpholinobenzoic Acid

Introduction

This compound, a heterocyclic aromatic carboxylic acid, has emerged as a compound of significant interest across various scientific disciplines. Its unique molecular architecture, featuring a morpholine ring attached to a benzoic acid moiety, imparts favorable physicochemical properties, including enhanced solubility and reactivity.[1] This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, applications, and analytical characterization, offering field-proven insights and detailed protocols to support your research and development endeavors.

Molecular and Physicochemical Profile

The structural and physical characteristics of this compound are fundamental to its utility in various applications. The presence of both a carboxylic acid group and a tertiary amine within the morpholine ring allows for a range of chemical modifications and interactions.

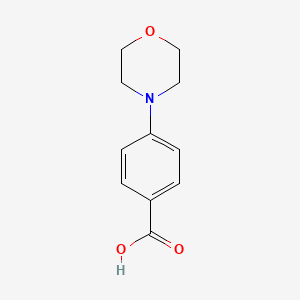

Caption: Molecular Structure of this compound.

Below is a summary of the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃NO₃ | [1][2][3][4] |

| Molecular Weight | 207.23 g/mol | [1][3] |

| CAS Number | 7470-38-4 | [1][2][3] |

| Appearance | Off-white solid/powder | [1][3] |

| Melting Point | 278-281 °C | [2] |

| Boiling Point | 413.194 °C at 760 mmHg | [2] |

| Density | 1.254 g/cm³ | [2] |

| Solubility | Slightly soluble in water | [5] |

| Storage Temperature | 0-8 °C | [1][3] |

Synthesis and Mechanism

A common and efficient method for the synthesis of this compound is the alkaline hydrolysis one-pot method using ethyl 4-fluorobenzoate and morpholine as starting materials.[5] This approach is favored for its high yield and straightforward procedure.

The reaction proceeds in two main steps:

-

Nucleophilic Aromatic Substitution: The nitrogen atom of morpholine acts as a nucleophile, attacking the carbon atom of the benzene ring that is bonded to the fluorine atom. The fluorine atom, being a good leaving group, is displaced. This reaction is typically carried out at an elevated temperature.

-

Saponification: The resulting ethyl 4-morpholinobenzoate is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the sodium salt of this compound. Subsequent acidification protonates the carboxylate to afford the final product.

Caption: Workflow for the Synthesis of this compound.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a patented synthesis method.[5][6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl 4-fluorobenzoate (3.5 g, 21 mmol) and morpholine (6.2 g, 70 mmol).

-

Nucleophilic Substitution: Heat the reaction mixture at 130 °C for 12 hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC) until the ethyl 4-fluorobenzoate is completely consumed.

-

Saponification: To the reaction mixture, add water (15 mL) and a 20% aqueous solution of sodium hydroxide (10 mL).

-

Reflux: Heat the mixture to reflux and maintain for 3.5 hours.

-

Acidification and Precipitation: After cooling the reaction mixture to room temperature, slowly add a 5% aqueous solution of hydrochloric acid while stirring until the solution becomes acidic, leading to the precipitation of the product.

-

Isolation and Purification: Collect the precipitate by filtration, wash it thoroughly with water, and dry it under vacuum at 60 °C to yield this compound.[5]

Applications in Research and Development

The versatile structure of this compound makes it a valuable building block in several areas of research and development.

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents.[1] Its derivatives are being explored for their potential in treating neurological disorders and as anti-cancer agents.[1][7] The morpholine moiety can improve the pharmacokinetic properties of a drug candidate.

-

Polymer Chemistry: This compound is used as a monomer or building block for creating specialty polymers, enhancing material properties such as thermal stability, flexibility, and durability in applications like coatings and adhesives.[1]

-

Biochemical Research: In biochemical assays, it is employed as a reagent to study enzyme activity and protein interactions, which is vital for drug discovery and understanding biological pathways.[1][8]

-

Agrochemicals: Derivatives of this compound are being investigated for their potential use as herbicides and pesticides with a lower environmental impact.[8]

Analytical Characterization

Ensuring the identity, purity, and quality of this compound is critical for its application. A combination of analytical techniques is typically employed for its characterization.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of this compound.[1] A reversed-phase C18 column with a gradient mobile phase of acetonitrile and water (containing an acid modifier like trifluoroacetic acid) is commonly used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum of this compound in DMSO-d₆ typically shows characteristic peaks for the aromatic protons, the morpholine protons, and the acidic proton of the carboxylic acid.[5]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The molecular ion peak (M+) is observed at m/z 207.[5]

Caption: Analytical Workflow for this compound Characterization.

Experimental Protocol: HPLC Purity Determination

This is a general protocol and should be optimized and validated for specific instrumentation and requirements.

-

Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Elution: A suitable gradient program, for example, starting with a low percentage of Solvent B and gradually increasing it.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of 1 mg/mL. Dilute to a working concentration of approximately 0.1 mg/mL.

-

Injection: Inject a suitable volume (e.g., 10 µL) of the filtered sample.

Safety and Handling

Proper safety precautions must be observed when handling this compound.

-

Hazard Classification: It is classified as harmful if swallowed (Acute toxicity, Oral, Category 4).[9][10] It may also cause skin, eye, and respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9] In case of dust formation, use a suitable respirator.[9]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[10] Avoid the formation of dust and aerosols.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] The recommended storage temperature is between 0-8°C.[1][3]

Conclusion

This compound is a versatile and valuable chemical compound with a wide range of applications, particularly in pharmaceutical and materials science. Its straightforward synthesis, coupled with its unique chemical properties, makes it an attractive building block for the development of novel molecules and materials. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is essential for harnessing its full potential in research and development.

References

- Capot Chemical. MSDS of this compound. [Link]

- Lead Sciences. 4-(4-Morpholinyl)benzoic acid. [Link]

- PubChem. 4-(Morpholine-4-carbonyl)benzoic acid. [Link]

- PrepChem.com. Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid. [Link]

- J&K Scientific LLC. This compound | 7470-38-4. [Link]

- PubChem. 4-Chloro-3-(morpholin-4-yl)benzoic acid. [Link]

- Google Patents. US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes.

- Google Patents.

- NINGBO INNO PHARMCHEM CO.,LTD. The Growing Importance of Benzoic Acid Derivatives: Focus on 4-Formamido Benzoic Acid. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Formamido Benzoic Acid in Modern Pharmaceutical Synthesis. [Link]

- RSC Publishing. Analytical Methods. [Link]

- Shimadzu.

- PubMed. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

- PubMed. Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 7470-38-4 [chemnet.com]

- 3. 4-(4-吗啉基)苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-(4-Morpholinyl)benzoic acid - Lead Sciences [lead-sciences.com]

- 5. This compound | 7470-38-4 [chemicalbook.com]

- 6. US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes - Google Patents [patents.google.com]

- 7. Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jk-sci.com [jk-sci.com]

- 9. capotchem.cn [capotchem.cn]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 4-Morpholinobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Morpholinobenzoic acid is a versatile intermediate in organic synthesis, finding applications in pharmaceutical development as a key building block for various therapeutic agents.[1] This technical guide provides a comprehensive overview of the primary synthesis pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of alternative methods. The document is intended to serve as a practical resource for researchers and professionals in the field of medicinal chemistry and drug development.

Introduction: The Significance of this compound

This compound is an aromatic carboxylic acid distinguished by the presence of a morpholine ring. This structural feature imparts favorable physicochemical properties, such as enhanced solubility and metabolic stability, making it a desirable scaffold in the design of bioactive molecules.[1] Its utility extends to polymer chemistry, where it serves as a monomer for specialty polymers, and in biochemical research as a reagent in various assays.[1] A thorough understanding of its synthesis is therefore crucial for its effective application in these fields.

Primary Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most commonly employed and well-documented method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the displacement of a halide, typically fluoride, from an activated aromatic ring by morpholine.

Reaction Principle and Causality

The SNAr mechanism proceeds via an addition-elimination sequence.[2][3] The aromatic ring of the starting material, typically an ester of 4-halobenzoic acid, is rendered electron-deficient ("activated") by the presence of an electron-withdrawing group, in this case, the ester functionality. This activation facilitates the nucleophilic attack of morpholine at the carbon atom bearing the leaving group. The reaction forms a resonance-stabilized intermediate known as a Meisenheimer complex.[2][3] Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored.

The choice of a fluoro-substituted starting material, such as ethyl 4-fluorobenzoate, is strategic. Fluorine is a highly electronegative atom, which strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and thus more susceptible to nucleophilic attack.[4] Although seemingly counterintuitive as fluoride is a poor leaving group in SN2 reactions, in SNAr, the rate-determining step is often the initial nucleophilic attack, which is accelerated by the electron-withdrawing nature of fluorine.

The subsequent hydrolysis of the ester to the carboxylic acid is a standard saponification reaction, typically carried out under basic conditions.

Detailed Experimental Protocol

The following protocol is a robust method for the synthesis of this compound:

Step 1: Nucleophilic Aromatic Substitution

-

In a round-bottom flask equipped with a reflux condenser, combine ethyl 4-fluorobenzoate (1 equivalent) and morpholine (3-4 equivalents). The excess morpholine serves as both the nucleophile and the solvent.

-

Heat the reaction mixture to 130°C and maintain this temperature for 12 hours, with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

Step 2: Saponification (Hydrolysis)

-

After the initial reaction is complete, allow the mixture to cool to room temperature.

-

Add water and a 20% aqueous solution of sodium hydroxide (NaOH) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 3-4 hours to ensure complete hydrolysis of the ester.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with a 5% aqueous solution of hydrochloric acid (HCl) with vigorous stirring. This will protonate the carboxylate to form the carboxylic acid, which will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with copious amounts of water to remove any inorganic salts and residual acid.

-

Dry the purified this compound under vacuum at 60°C.

Data Presentation

| Parameter | Value | Reference |

| Typical Yield | 90% | [2] |

| Melting Point | 275-277 °C | [2] |

| Molecular Weight | 207.23 g/mol | |

| ¹H NMR (DMSO-d₆) | [2] | |

| δ 12.33 (br s, 1H) | -COOH | [2] |

| δ 7.78 (d, J=8.5 Hz, 2H) | Ar-H | [2] |

| δ 6.95 (d, J=8.5 Hz, 2H) | Ar-H | [2] |

| δ 3.72 (t, J=4.5 Hz, 4H) | -N(CH₂)₂- | [2] |

| δ 3.23 (t, J=4.5 Hz, 4H) | -O(CH₂)₂- | [2] |

| ¹³C NMR (CDCl₃) | [2] | |

| δ 167.25 | C=O | [2] |

| δ 153.90 | C-N | [2] |

| δ 130.81 | Ar-C | [2] |

| δ 119.91 | Ar-C | [2] |

| δ 113.22 | Ar-C | [2] |

| δ 65.87 | -O(CH₂)₂- | [2] |

| δ 46.97 | -N(CH₂)₂- | [2] |

| Mass Spectrometry | m/z 207 (M+) | [2] |

Visualization of the SNAr Pathway

Sources

4-Morpholinobenzoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-Morpholinobenzoic Acid

Executive Summary: This guide provides a comprehensive technical overview of this compound (CAS 7470-38-4), a versatile heterocyclic compound of significant interest in pharmaceutical and materials science research. We will explore its core physicochemical properties, detail a robust synthetic protocol, and provide an in-depth analysis of its spectroscopic signature. Furthermore, this document elucidates its chemical reactivity, key applications as a privileged scaffold in drug discovery, and essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this important chemical intermediate.

Introduction

This compound is an aromatic carboxylic acid distinguished by a morpholine ring substituent at the para position of the benzene ring. The morpholine moiety, a six-membered heterocycle containing both an amine and an ether functional group, imparts unique physicochemical properties to the molecule.[1] It is considered a "privileged scaffold" in medicinal chemistry because it frequently appears in a wide array of bioactive compounds.[1] The presence of the morpholine ring can enhance aqueous solubility, metabolic stability, and blood-brain barrier permeability, making it a valuable building block for drug candidates targeting the central nervous system (CNS).[2]

Beyond its pharmaceutical applications, this compound serves as a key intermediate in the synthesis of specialty polymers and coatings, where it can improve mechanical properties and thermal stability.[3][4] Its utility extends to biochemical assays and the development of agrochemicals.[3][5] This guide synthesizes the critical technical information required for the effective use and understanding of this compound in a research and development setting.

Physicochemical Properties

This compound is typically supplied as a white to off-white crystalline powder.[3][6] It is slightly soluble in water and is sensitive to moisture and light.[6] For long-term integrity, it should be stored in a cool, dry, and well-ventilated environment, with a recommended temperature range of 2-8°C.[6][7][8]

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃NO₃ | [6][8][9] |

| Molecular Weight | 207.23 g/mol | [6][8] |

| CAS Number | 7470-38-4 | [6][8][9] |

| Appearance | White to almost white powder/crystal | [3][6] |

| Melting Point | 275-289 °C | [6][8][9] |

| Boiling Point | 413.2 ± 40.0 °C (Predicted) | [6][9] |

| Density | 1.253 ± 0.06 g/cm³ (Predicted) | [6][9] |

| pKa | 4.70 ± 0.10 (Predicted) | [6] |

| Water Solubility | Slightly soluble | [6] |

Synthesis and Purification

A reliable and frequently cited method for synthesizing this compound is the nucleophilic aromatic substitution of a para-substituted fluorobenzoate ester with morpholine, followed by alkaline hydrolysis of the resulting ester.[6][10] This one-pot method is efficient, with reported yields as high as 90%.[6][10]

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from procedures described in the literature.[6][10]

Step 1: Nucleophilic Aromatic Substitution

-

In a round-bottomed flask equipped with a reflux condenser, combine ethyl 4-fluorobenzoate (1.0 eq) and morpholine (3.3 eq).

-

Heat the reaction mixture to 130 °C.

-

Maintain this temperature for approximately 12 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting ethyl 4-fluorobenzoate is fully consumed.

-

Causality: The high temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution reaction, where the nitrogen atom of morpholine displaces the fluorine atom on the electron-deficient aromatic ring. An excess of morpholine is used to drive the reaction to completion.

-

Step 2: Saponification (Alkaline Hydrolysis)

-

Cool the reaction mixture to room temperature.

-

Add water (approx. 4 mL per gram of initial ester) and a 20% aqueous sodium hydroxide (NaOH) solution (approx. 3 mL per gram of initial ester).[6]

-

Heat the mixture to reflux and maintain for 3.5 to 4 hours.

-

Causality: The NaOH mediates the saponification of the ethyl ester to a sodium carboxylate salt, which is soluble in the aqueous medium. Refluxing ensures the reaction goes to completion.

-

Step 3: Acidification and Isolation

-

Cool the reaction mixture again to room temperature.

-

With efficient stirring, slowly add a 5% aqueous hydrochloric acid (HCl) solution until the mixture becomes acidic (pH ~2-3).[10] A precipitate will form.

-

Causality: Acidification protonates the sodium carboxylate salt, converting it into the free carboxylic acid, which has low solubility in the acidic aqueous medium and therefore precipitates out of the solution.

-

-

Collect the solid precipitate by vacuum filtration.

-

Wash the filter cake thoroughly with water to remove any remaining salts.[11]

-

Dry the purified product under vacuum at 60 °C to yield this compound as a solid.[6][10]

Spectroscopic and Structural Characterization

The structural elucidation of this compound relies on a combination of standard spectroscopic techniques.

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Data and Interpretation | Source(s) |

| ¹H NMR | (DMSO-d₆) δ (ppm): ~12.33 (s, 1H, -COOH), 7.78 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 3.72 (t, 4H, -CH₂-O-), 3.23 (t, 4H, -CH₂-N-) | [6][10] |

| ¹³C NMR | (CDCl₃) δ (ppm): ~167.25 (C=O), 153.90 (Ar C-N), 130.81 (Ar C-H), 119.91 (Ar C-COOH), 113.22 (Ar C-H), 65.87 (-CH₂-O-), 46.97 (-CH₂-N-) | [6][10] |

| Mass Spec. | (EI) m/z: 207 (M⁺, 100%) | [6][10] |

| IR | (cm⁻¹) : ~3300-2500 (broad, O-H), ~1675 (C=O), ~1600 (aromatic C=C), ~1250 (C-N), ~1115 (C-O-C) | [12][13] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is highly characteristic. The acidic proton of the carboxyl group appears as a very broad singlet far downfield (~12.3 ppm).[6][10] The aromatic region shows two distinct doublets, typical of a 1,4-disubstituted benzene ring. The doublet around 7.78 ppm corresponds to the protons ortho to the electron-withdrawing carboxylic acid group, while the doublet at higher field (~6.95 ppm) corresponds to the protons ortho to the electron-donating morpholine nitrogen.[6][10] The eight protons of the morpholine ring appear as two triplets: one around 3.72 ppm for the four protons adjacent to the oxygen atom and another around 3.23 ppm for the four protons adjacent to the nitrogen atom.[6][10]

-

¹³C NMR: The carbon spectrum confirms the presence of 7 distinct carbon environments, consistent with the molecule's symmetry. Key signals include the carboxyl carbon at ~167 ppm, the four unique aromatic carbons, and the two carbons of the morpholine ring at ~66 ppm (-CH₂-O-) and ~47 ppm (-CH₂-N-).[6][10]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. A very broad absorption band is expected from 3300 to 2500 cm⁻¹, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[12] A strong, sharp peak around 1675 cm⁻¹ corresponds to the C=O (carbonyl) stretch.[12][13] Aromatic C=C stretching vibrations appear near 1600 cm⁻¹.[12] The C-N stretching of the tertiary aromatic amine and the asymmetric C-O-C stretch of the morpholine ether are expected around 1250 cm⁻¹ and 1115 cm⁻¹, respectively.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) typically shows a prominent molecular ion peak (M⁺) at an m/z of 207, which corresponds to the molecular weight of the compound.[6][10] This peak is often the base peak (100% relative abundance), indicating the stability of the molecular ion.

X-ray Crystallography

While the crystal structures of many related benzoic acid derivatives have been determined, a detailed crystallographic analysis for this compound itself was not found in the surveyed literature.[14][15][16][17] Such an analysis would definitively confirm bond lengths, bond angles, and intermolecular interactions, such as the hydrogen-bonding patterns of the carboxylic acid dimers in the solid state.

Chemical Reactivity and Stability

This compound possesses two primary sites of reactivity: the carboxylic acid group and the morpholine ring attached to the aromatic system.

-

Carboxylic Acid Group: This group undergoes typical reactions of carboxylic acids, such as esterification with alcohols under acidic conditions, conversion to acid chlorides using reagents like thionyl chloride (SOCl₂), and amide bond formation with amines using coupling agents.

-

Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the morpholine substituent. The morpholine group is an ortho-, para-director, meaning incoming electrophiles will preferentially add to the positions ortho to the morpholine (meta to the carboxylic acid).

-

Thermal Stability: Benzoic acid derivatives are generally thermally stable.[18] The high melting point of this compound suggests strong intermolecular forces in the crystal lattice and significant thermal stability.

Applications in Research and Development

The unique combination of a reactive carboxylic acid "handle" and a pharmacokinetically favorable morpholine ring makes this compound a valuable scaffold.

-

Pharmaceutical Development: It is a key intermediate for synthesizing drugs, especially those targeting neurological disorders where blood-brain barrier penetration is critical.[2][3][5] The morpholine moiety enhances hydrophilicity and can form crucial hydrogen bonds with biological targets, while the benzoic acid portion provides a site for linking to other pharmacophores.[1] Derivatives have been explored as anti-cancer agents and enzyme inhibitors.[3]

-

Polymer Chemistry: The molecule can be used as a monomer or modifying agent.[3] The rigid benzoic acid core can be incorporated into polymer backbones to increase thermal stability, while the flexible morpholine ring can be used to tune properties like solubility and flexibility in materials used for coatings and adhesives.[3][4]

Safety and Handling

This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[7][8] Standard laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[7][19] When handling the powder, use a dust mask (e.g., N95) or work in a chemical fume hood to avoid inhalation.[19]

-

Handling: Handle in a well-ventilated area.[7][20] Avoid formation of dust.[19] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]

-

Storage: Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6][7][21]

-

First Aid: In case of eye or skin contact, rinse immediately with plenty of water.[22] If inhaled, move to fresh air.[19] If swallowed, rinse mouth with water and seek medical attention.[7][19][22]

Conclusion

This compound is a high-value chemical intermediate with a well-defined property profile. Its synthesis is straightforward, and its structure is readily confirmed by standard spectroscopic methods. The strategic combination of a carboxylic acid and a morpholine ring provides a versatile platform for chemical modification, driving its widespread use in the development of novel pharmaceuticals, advanced polymers, and other specialty chemicals. A thorough understanding of its chemical properties, reactivity, and safety protocols is essential for its effective and safe application in a research and development context.

References

- MSDS of this compound. (2010). Capot Chemical Co., Ltd. URL

- 4-Morpholinobenzoicacid SDS, 7470-38-4 Safety D

- This compound - Safety D

- This compound | 7470-38-4. (2025). ChemicalBook. URL

- Safety Data Sheet - Benzoic acid morpholin-4-yl ester. (2024). CymitQuimica. URL

- This compound. Chem-Impex. URL

- Crystal Data and Structure Refinement Details.

- 4-Bromobenzoic acid - SAFETY D

- 4-methyl-3-morpholin-4-yl-benzoic Acid. Benchchem. URL

- 4-(4-Morpholinyl)benzoic acid 97 7470-38-4. Sigma-Aldrich. URL

- Supplementary Information. The Royal Society of Chemistry. (2017). URL

- Buy this compound | 7470-38-4. Smolecule. URL

- New Process for the Synthesis of Morpholinylbenzenes. (2008).

- Occurrence of Morpholine in Central Nervous System Drug Discovery. (PMC). URL

- Organic Syntheses Procedure. URL

- This compound | 7470-38-4. J&K Scientific LLC. URL

- 4-Bromo-3-morpholinobenzoic acid | C11H12BrNO3 | CID 107814416. PubChem. URL

- This compound. ChemNet. URL

- 4-(Morpholine-4-carbonyl)benzoic acid | C12H13NO4 | CID 4714236. PubChem. URL

- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. (2019). URL

- SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St.

- 4-(4-Morpholinyl)benzoic acid 97 7470-38-4. Sigma-Aldrich. URL

- SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. (2010). URL

- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. (2019). URL

- 7470-38-4|4-(4-Morpholinyl)benzoic acid. BLD Pharm. URL

- Crystal structure of 4-aminobenzoic acid–4-methylpyridine (1/1). PMC - NIH. URL

- Thermal Stability of Amorphous Solid Dispersions. MDPI. (2021). URL

- Spectroscopy Data for Undergradu

- Crystal structures of 4-methoxybenzoic acid–1,3-bis(pyridin-4-yl)propane (2/1) and biphenyl-4,4′-dicarboxylic acid–4-methoxypyridine (1/2). PMC - NIH. URL

- The literature values of pKa lit , intrinsic solubility, S 0 lit , and...

- 4-(3-Chloroanilino)benzoic acid. PMC - NIH. (2023). URL

- Benzoic acid, 4-methyl-. NIST WebBook. URL

- 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318. PubChem. URL

- Spectroscopic analysis of 4-Hydroxybenzoic acid (NMR, IR, Mass Spec). Benchchem. URL

Sources

- 1. benchchem.com [benchchem.com]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy this compound | 7470-38-4 [smolecule.com]

- 5. jk-sci.com [jk-sci.com]

- 6. This compound | 7470-38-4 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. 4-(4-吗啉基)苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | 7470-38-4 [chemnet.com]

- 10. US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. spcmc.ac.in [spcmc.ac.in]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Crystal structure of 4-aminobenzoic acid–4-methylpyridine (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Crystal structures of 4-methoxybenzoic acid–1,3-bis(pyridin-4-yl)propane (2/1) and biphenyl-4,4′-dicarboxylic acid–4-methoxypyridine (1/2) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 4-(3-Chloroanilino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thermal Stability of Amorphous Solid Dispersions | MDPI [mdpi.com]

- 19. capotchem.cn [capotchem.cn]

- 20. static.cymitquimica.com [static.cymitquimica.com]

- 21. fishersci.com [fishersci.com]

- 22. chemicalbook.com [chemicalbook.com]

4-Morpholinobenzoic acid physical properties

An In-Depth Technical Guide to the Physicochemical Properties of 4-Morpholinobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound (4-MBA), with CAS Number 7470-38-4, is a substituted aromatic carboxylic acid of significant interest in pharmaceutical and materials science research.[1] Its molecular architecture, featuring a rigid benzoic acid core and a flexible, polar morpholine ring, imparts a unique combination of properties that make it a valuable intermediate in organic synthesis.[1] The carboxylic acid group serves as a versatile handle for derivatization, while the morpholine moiety can enhance aqueous solubility and introduce a key pharmacophore for biological interactions.[1] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering field-proven insights and detailed experimental protocols for its characterization, tailored for researchers, chemists, and drug development professionals.

Molecular and Chemical Identity

A foundational understanding of a compound begins with its unequivocal identification. This compound is systematically known as 4-(morpholin-4-yl)benzoic acid.[2][3]

Caption: Workflow for solubility determination via the shake-flask method.

Methodology:

-

Preparation: Add an excess amount of this compound (enough to ensure solid remains after equilibration) to a known volume of purified water (e.g., 10 mL) in a glass vial.

-

Sealing: Securely cap the vial to prevent solvent evaporation.

-

Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be confirmed visually.

-

Phase Separation: Allow the vial to stand at the same constant temperature to let the excess solid settle. Alternatively, centrifuge the sample.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe fitted with a filter (e.g., 0.22 µm PVDF) to remove any undissolved particulates.

-

Quantification: Accurately dilute the filtered sample with a suitable mobile phase or solvent. Analyze the concentration of 4-MBA using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, by comparing the response to a calibration curve prepared from known standards.

-

Calculation: The solubility is reported in units such as mg/mL or mol/L.

Protocol: Determination of Melting Point (Capillary Method)

Causality: This method relies on the precise visual detection of the phase transition from solid to liquid within a controlled heating block, providing a narrow, reproducible melting range for pure substances.

Methodology:

-

Sample Preparation: Ensure the 4-MBA sample is dry and finely powdered.

-

Capillary Loading: Tightly pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid preliminary measurement by heating at a high rate (10-20 °C/min).

-

Accurate Measurement: For an accurate determination, start heating at a rate of ~10 °C/min until the temperature is about 15-20 °C below the expected melting point.

-

Slow Heating: Reduce the heating rate to 1-2 °C/min.

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

Reporting: The melting point is reported as the range T1-T2.

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral). [3][4][5]It may also cause skin, eye, and respiratory irritation. [2]* Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling this compound. Use a dust mask or work in a well-ventilated area to avoid inhaling the powder. [3][6]* Handling: Avoid dust formation. [5]Wash hands thoroughly after handling. [4]* Storage: Store in a tightly closed container in a cool, dry place, away from light and moisture. [3][4][6]Recommended storage temperature is often between 2-8°C. [3][4][6]

Conclusion

This compound is a stable, high-melting crystalline solid with a predictable acidic character and limited aqueous solubility. Its physicochemical profile, particularly its pKa and solubility, are critical determinants of its behavior in both synthetic reactions and biological systems. The well-defined properties and established analytical protocols presented in this guide provide a solid foundation for its effective use in research and development, enabling scientists to leverage its unique structural features for the creation of novel molecules and materials.

References

- MSDS of this compound. (2010, September 19).

- 4-(morpholin-4-yl)benzoic acid. (n.d.). PubChem.

- pKa Values for Organic and Inorganic Bronsted Acids at 25°C. (n.d.).

Sources

- 1. 4-(Morpholine-4-carbonyl)benzoic acid | C12H13NO4 | CID 4714236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 7470-38-4 [chemicalbook.com]

- 5. PubChemLite - 4-(morpholin-4-yl)benzoic acid (C11H13NO3) [pubchemlite.lcsb.uni.lu]

- 6. pubs.acs.org [pubs.acs.org]

4-Morpholinobenzoic acid spectroscopic data

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Morpholinobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile building block in medicinal chemistry and materials science, valued for its unique structural combination of a rigid benzoic acid moiety and a flexible morpholine ring.[1] Its application in the synthesis of novel pharmaceutical agents and specialty polymers necessitates unambiguous structural confirmation and purity assessment.[1][2] This technical guide provides a comprehensive analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. By integrating experimental data with established spectroscopic principles, this document serves as an authoritative reference for researchers engaged in the synthesis, development, and analysis of this important chemical entity.

Molecular Structure and Isomeric Considerations

This compound, also known as 4-(4-morpholinyl)benzoic acid, possesses a disubstituted benzene ring where the carboxylic acid and the nitrogen of the morpholine ring are in a para (1,4) arrangement. This specific substitution pattern is critical to its chemical properties and is definitively confirmed by the spectroscopic methods detailed herein.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive proof of its structure.

¹H NMR Spectroscopy

Experimental Protocol: The ¹H NMR spectrum is typically recorded on a 400 MHz or higher spectrometer. A deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is used due to the compound's limited solubility in less polar solvents like chloroform-d (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).[3]

Data Interpretation: The proton spectrum is characterized by distinct signals corresponding to the carboxylic acid, the aromatic protons, and the morpholine ring protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality and Insights |

| ~12.33 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange with trace water in the solvent. Its presence is a key indicator of the carboxylic acid functional group. |

| ~7.78 | Doublet | 2H | Ar-H (ortho to -COOH) | These two aromatic protons are chemically equivalent due to symmetry. They are deshielded by the electron-withdrawing carboxylic acid group and appear as a doublet due to coupling with the adjacent protons (ortho to the morpholine group). |

| ~6.95 | Doublet | 2H | Ar-H (ortho to morpholine) | These two equivalent aromatic protons are shielded by the electron-donating morpholine nitrogen. Their upfield shift relative to the other aromatic protons is characteristic of this substitution. They appear as a doublet due to coupling with their adjacent protons. |

| ~3.72 | Triplet | 4H | -CH₂-O- (morpholine) | These four protons on the carbons adjacent to the oxygen atom in the morpholine ring are equivalent. They are deshielded by the electronegative oxygen and appear as a triplet due to coupling with the neighboring -CH₂-N- protons. |

| ~3.23 | Triplet | 4H | -CH₂-N- (morpholine) | These four protons on the carbons adjacent to the nitrogen atom are equivalent. They appear as a triplet due to coupling with the neighboring -CH₂-O- protons. Their chemical shift confirms the attachment of the morpholine ring to the aromatic system. |

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum is recorded using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon environment. The choice of solvent can influence chemical shifts; the data presented here is referenced from a spectrum taken in CDCl₃.[4]

Data Interpretation: The spectrum shows seven distinct carbon signals, confirming the molecular structure.

| Chemical Shift (δ) ppm | Assignment | Causality and Insights |

| ~167.25 | C=O | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at a characteristic downfield position.[5] |

| ~153.90 | Ar-C (attached to N) | This quaternary aromatic carbon is deshielded due to its direct attachment to the electron-donating nitrogen atom of the morpholine ring. |

| ~130.81 | Ar-CH (ortho to -COOH) | These two equivalent carbons are deshielded by the anisotropic effect of the carbonyl group.[5] |

| ~119.91 | Ar-C (attached to -COOH) | This quaternary aromatic carbon shows a moderate chemical shift, influenced by the substituent effects of both the morpholine and carboxylic acid groups. |

| ~113.22 | Ar-CH (ortho to morpholine) | These two equivalent carbons are shielded by the electron-donating effect of the nitrogen atom, causing them to appear at a more upfield position compared to the other aromatic carbons. |

| ~65.87 | -CH₂-O- (morpholine) | These two equivalent carbons are deshielded by the adjacent electronegative oxygen atom. |

| ~46.97 | -CH₂-N- (morpholine) | These two equivalent carbons are adjacent to the nitrogen atom and appear at a characteristic shift for morpholine-like structures. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Experimental Protocol: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. The sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation.

Data Interpretation:

-

Molecular Ion (M⁺): The mass spectrum of this compound shows a prominent molecular ion peak at m/z = 207 .[4] This corresponds to the molecular weight of the compound (C₁₁H₁₃NO₃), providing definitive confirmation of its elemental composition.

-

Fragmentation Pathway: The molecular ion can undergo characteristic fragmentation, providing further structural evidence.

Caption: Plausible EI-MS Fragmentation Pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: A common method for solid samples is to prepare a potassium bromide (KBr) pellet containing a small amount of the analyte. The pellet is then placed in the beam of an IR spectrophotometer.

Predicted Data Interpretation: While a specific spectrum for the title compound was not found, the expected characteristic absorption bands can be predicted based on its functional groups and data from similar compounds.[6][7]

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Insights |

| 2500-3300 | O-H stretch | Carboxylic Acid | This is a very broad and strong absorption band, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[7] |

| ~1680-1710 | C=O stretch | Carboxylic Acid | A strong, sharp absorption corresponding to the carbonyl stretch. Its position confirms the presence of an aromatic carboxylic acid.[7] |

| ~1600, ~1475 | C=C stretch | Aromatic Ring | Two or more medium to strong bands are expected in this region, characteristic of the benzene ring. |

| ~1250-1300 | C-N stretch | Aryl-Amine | A strong band indicating the stretching vibration of the bond between the aromatic ring and the morpholine nitrogen. |

| ~1115 | C-O-C stretch | Ether (Morpholine) | A strong, characteristic absorption for the asymmetric C-O-C stretch of the morpholine ring's ether linkage. |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores.

Experimental Protocol: The spectrum is obtained by dissolving the compound in a UV-transparent solvent, such as ethanol or methanol, and measuring its absorbance of UV and visible light.

Predicted Data Interpretation: The UV-Vis spectrum of this compound is dominated by the electronic transitions of the substituted benzene ring chromophore. The combination of the electron-donating morpholine group and the electron-withdrawing carboxylic acid group influences the position and intensity of the absorption maxima (λ_max). Based on data for similar compounds like 4-aminobenzoic acid, characteristic absorption bands are expected.[8]

| Predicted λ_max (nm) | Electronic Transition | Chromophore | Insights |

| ~220-230 | π → π | Benzene Ring | This corresponds to the primary absorption band of the aromatic system. |

| ~270-290 | π → π | Benzene Ring | This secondary absorption band is shifted to a longer wavelength (a bathochromic shift) due to the presence of the auxochromic morpholine group and the carboxylic acid group, which extend the conjugation.[8] |

Conclusion

The collective spectroscopic data provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, including the para substitution pattern on the benzene ring and the integrity of the morpholine moiety. Mass spectrometry confirms the molecular weight and provides corroborating structural information through predictable fragmentation. Finally, IR and UV-Vis spectroscopy confirm the presence of the key functional groups and the conjugated aromatic system. This comprehensive guide serves as a foundational resource for scientists, ensuring accuracy and confidence in the use of this compound in further research and development.

References

- PubChem. (n.d.). 4-(Morpholine-4-carbonyl)benzoic acid.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- NIST. (n.d.). 4-Chlorobenzoic acid, morpholide. NIST Chemistry WebBook.

- J&K Scientific LLC. (n.d.). This compound.

- PubChem. (n.d.). CID 168312114.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870).

- MDPI. (2021). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- PubChem. (n.d.). 3-(Morpholin-4-yl)benzoic acid.

- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid.

- Acta Scientific. (2021). Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid.

- ResearchGate. (n.d.). IR-Spectra of 4-aminobenzoic acid and complex A.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for: “The Conformer Resolved Ultraviolet Photodissociation of Morpholine”.

- ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid.

- SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Aminobenzoic Acid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. rsc.org [rsc.org]

- 4. This compound | 7470-38-4 [chemicalbook.com]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]

A Guide to the ¹H NMR Spectroscopic Analysis of 4-Morpholinobenzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-morpholinobenzoic acid, a key intermediate in organic synthesis and drug development.[1][2][3] As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the spectroscopic principles at play, enabling researchers to confidently interpret and validate the structure of this and similar molecules.

The Structural Rationale: Predicting the ¹H NMR Spectrum

The molecular architecture of this compound dictates its ¹H NMR spectrum. The molecule is comprised of three distinct proton environments: the para-substituted benzene ring, the morpholine ring, and the carboxylic acid group. A thorough understanding of how the electronic properties of these functionalities influence proton chemical shifts is paramount for accurate spectral interpretation.

-

The Benzene Ring: The benzene ring is substituted at the C1 and C4 positions (para-substitution) with a carboxylic acid group and a morpholine group, respectively. The carboxylic acid group is an electron-withdrawing group, which deshields the aromatic protons, causing them to resonate at a higher chemical shift (further downfield).[4] Conversely, the nitrogen atom of the morpholine ring is an electron-donating group, which shields the aromatic protons, shifting their resonance to a lower chemical shift (further upfield).[5] This opposing electronic influence leads to a distinct splitting pattern for the aromatic protons.

-

The Morpholine Ring: The morpholine ring contains two sets of chemically non-equivalent methylene protons. The four protons on the carbons adjacent to the oxygen atom are in a different electronic environment than the four protons on the carbons adjacent to the nitrogen atom. This results in two distinct signals in the ¹H NMR spectrum.

-

The Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded due to the strong electron-withdrawing nature of the adjacent carbonyl group and the oxygen atom.[6][7] Consequently, it appears as a characteristic signal at a very high chemical shift, often as a broad singlet.[1][8]

Below is a diagram illustrating the distinct proton environments in this compound.

Caption: Chemical structure of this compound with distinct proton environments labeled.

Experimental ¹H NMR Data of this compound

The following table summarizes the experimentally observed ¹H NMR data for this compound in deuterated dimethyl sulfoxide (DMSO-d₆).[1]

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H_D | 12.33 | broad singlet | 1H | Carboxylic acid proton (-COOH) |

| H_A | 7.78 | doublet | 2H | Aromatic protons ortho to -COOH |

| H_B | 6.95 | doublet | 2H | Aromatic protons ortho to morpholine |

| H_E | 3.72 | triplet | 4H | Morpholine protons adjacent to Oxygen |

| H_C | 3.23 | triplet | 4H | Morpholine protons adjacent to Nitrogen |

In-Depth Spectral Interpretation

A detailed analysis of each signal provides a comprehensive understanding of the molecular structure.

-

δ 12.33 (broad singlet, 1H): This signal, appearing far downfield, is characteristic of a carboxylic acid proton.[6][7] Its broadness is a result of hydrogen bonding and chemical exchange. The integration of 1H confirms the presence of a single proton in this environment.[1]

-

δ 7.78 (doublet, 2H): This doublet corresponds to the two aromatic protons (H_A) that are ortho to the electron-withdrawing carboxylic acid group. The deshielding effect of the carboxylic acid group shifts this signal downfield. The signal is a doublet due to coupling with the adjacent H_B protons. The integration of 2H is consistent with two equivalent protons.[1]

-

δ 6.95 (doublet, 2H): This doublet is assigned to the two aromatic protons (H_B) ortho to the electron-donating morpholine group. The shielding effect of the nitrogen atom shifts this signal upfield relative to the H_A protons. It appears as a doublet due to coupling with the neighboring H_A protons. The integration of 2H confirms the presence of two equivalent protons in this environment.[1]

-

δ 3.72 (triplet, 4H): This triplet is attributed to the four protons of the two methylene groups (H_E) in the morpholine ring that are adjacent to the oxygen atom. The electronegative oxygen atom deshields these protons, causing them to resonate at a higher chemical shift compared to the other morpholine protons. The triplet splitting pattern arises from coupling with the adjacent H_C protons. The integration of 4H is consistent with four equivalent protons.[1]

-

δ 3.23 (triplet, 4H): This triplet corresponds to the four protons of the two methylene groups (H_C) in the morpholine ring that are adjacent to the nitrogen atom. These protons are less deshielded than the H_E protons, hence their upfield resonance. The triplet splitting is a result of coupling with the neighboring H_E protons. The integration of 4H confirms the presence of four equivalent protons.[1]

The workflow for the structural elucidation of this compound using ¹H NMR is depicted in the following diagram.

Caption: Experimental workflow for ¹H NMR analysis of this compound.

Standard Operating Protocol for ¹H NMR Analysis

For reproducible and high-quality data, the following experimental protocol is recommended.

Materials:

-

This compound (CAS 7470-38-4)[9]

-

Deuterated NMR solvent (e.g., DMSO-d₆, 99.8 atom % D)

-

5 mm NMR tubes

-

Pipettes and vials

Instrumentation:

-

NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard ¹H NMR spectrum, 8 to 16 scans are typically sufficient.

-

Acquire the free induction decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., DMSO at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the splitting patterns (multiplicity) of the signals.

-

Conclusion

The ¹H NMR spectrum of this compound is a clear and informative representation of its molecular structure. Each signal's chemical shift, integration, and splitting pattern can be logically and definitively assigned to the corresponding protons in the molecule. This guide provides the necessary framework for researchers to not only interpret the spectrum of this specific compound but also to apply these fundamental principles to the structural elucidation of other novel molecules.

References

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- This compound | 7470-38-4 - ChemicalBook.

- Short Summary of 1H-NMR Interpretation.

- Interpreting H-NMR Spectra Aromatic Molecule - YouTube.

- Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine - Taylor & Francis.

- Interpreting Aromatic NMR Signals - YouTube.

- 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I - KPU Pressbooks.

- Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine - ResearchGate.

- 4-(4-morpholinylmethyl)benzoic acid - Stenutz.

- How to Analyze Chemical Shift in the Aromatic Region (1H NMR) - YouTube.

- Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient - The Royal Society of Chemistry.

- 4-Chloro-3-(morpholin-4-yl)benzoic acid | C11H12ClNO3 | CID 7148428 - PubChem.

- Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating - CORE.

- 1H and13C NMR spectra ofN-substituted morpholines | Request PDF - ResearchGate.

- Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group - Cherry.

- 4-(Morpholine-4-carbonyl)benzoic acid | C12H13NO4 | CID 4714236 - PubChem.

- Supplementary Information - The Royal Society of Chemistry.

- Video: NMR Spectroscopy of Benzene Derivatives - JoVE.

- 20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries.

- 15.4: Spectral Characteristics of the Benzene Ring - Chemistry LibreTexts.

- 4 - Supporting Information.

- Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy | The Journal of Organic Chemistry - ACS Publications.

- CH 336: Carboxylic Acid Spectroscopy - Oregon State University.

- 5.3: Factors That Influence NMR Chemical Shift - Chemistry LibreTexts.

- Chemical shifts - UCL.

- 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.

- 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870) - Human Metabolome Database.

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data.

- Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed.

- benzoic acid, 3-(4-morpholinylsulfonyl)- - Optional[1H NMR] - Spectrum - SpectraBase.

- Chemical shifts and coupling constants for /-IV | Download Table - ResearchGate.

Sources

- 1. This compound | 7470-38-4 [chemicalbook.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 9. This compound | 7470-38-4 [chemnet.com]

An In-depth Technical Guide to the ¹³C NMR of 4-Morpholinobenzoic Acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the principles and practical application of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 4-morpholinobenzoic acid. This document provides a detailed analysis of its ¹³C NMR spectrum, methodologies for data acquisition, and an exploration of the structural and environmental factors influencing its spectral properties.

Introduction: The Significance of this compound

This compound is a disubstituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. It serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents, including those targeting neurological disorders, and as a building block for specialty polymers.[1] The morpholine moiety often enhances solubility and modulates the pharmacokinetic properties of a molecule, while the benzoic acid group provides a site for further chemical modification.

Given its role as a key synthetic precursor, unambiguous structural confirmation is paramount. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the carbon framework of the molecule. This guide will delve into the intricacies of the ¹³C NMR spectrum of this compound, offering insights into the influence of its constituent functional groups on carbon chemical shifts.

Theoretical Foundations: Understanding the ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is governed by the electronic environment of each carbon atom. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the shielding and deshielding effects exerted by neighboring atoms and functional groups.

The benzene ring is substituted at the C1 and C4 positions (para-disubstituted), which introduces a plane of symmetry. This symmetry means that we expect to see fewer than six signals for the aromatic carbons. Specifically, C2 and C6 will be equivalent, as will C3 and C5. Therefore, the aromatic region should display four distinct signals. The morpholine ring, assuming a rapid chair-to-chair interconversion at room temperature, will also exhibit symmetry, resulting in two signals for its four methylene carbons. The carboxylic acid carbon will present a single signal. In total, we anticipate observing seven distinct signals in the proton-decoupled ¹³C NMR spectrum of this compound.

The electron-donating morpholino group (via the nitrogen lone pair) and the electron-withdrawing carboxylic acid group have opposing effects on the electron density of the aromatic ring, which in turn influences the chemical shifts of the ring carbons. The morpholine nitrogen donates electron density, particularly to the ortho (C3 and C5) and para (C1, though this is also substituted) positions, causing an upfield shift (shielding) of these carbons compared to unsubstituted benzene. Conversely, the carboxylic acid group withdraws electron density, leading to a downfield shift (deshielding) of the carbons it is attached to and those in its vicinity.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

Obtaining a reliable and high-resolution ¹³C NMR spectrum requires careful sample preparation and parameter selection. The following protocol is a self-validating system designed for accuracy and reproducibility.

Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from impurities complicating the spectrum.

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent for this compound due to its excellent dissolving power for polar compounds and its relatively high boiling point, which minimizes evaporation. The residual solvent peak of DMSO-d₆ at approximately 39.52 ppm can be used as an internal reference.[2]

-

Concentration: For a standard ¹³C NMR experiment, a concentration of 20-50 mg of the sample in 0.6-0.7 mL of DMSO-d₆ is recommended.[3]

-

Dissolution: After adding the solvent to the accurately weighed sample in a clean, dry vial, gently agitate or vortex to ensure complete dissolution. If necessary, gentle warming can be applied.

-

Transfer: Using a clean Pasteur pipette, transfer the clear solution into a clean, undamaged 5 mm NMR tube.

Data Acquisition

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz spectrometer:

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or similar | A standard 30-degree pulse-acquire sequence with proton decoupling. |

| Solvent | DMSO-d₆ | Excellent solubility for the analyte and convenient reference signal.[2] |

| Temperature | 298 K | Standard ambient temperature for routine analysis. |

| Spectral Width | 0-200 ppm | To encompass the full range of expected carbon chemical shifts. |

| Acquisition Time (AQ) | ~1-2 seconds | To ensure good digital resolution. |

| Relaxation Delay (D1) | 2-5 seconds | Allows for sufficient relaxation of most carbon nuclei between pulses. |

| Number of Scans (NS) | 1024 or higher | To achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance. |

| Decoupling | Proton broadband decoupling | To simplify the spectrum by removing ¹H-¹³C couplings, resulting in single lines for each unique carbon. |

Spectral Analysis and Peak Assignment

Reported ¹³C NMR data for this compound in CDCl₃: δ 167.25, 153.90, 130.81, 119.91, 113.22, 65.87, 46.97 ppm.

Based on this and data for 4-aminobenzoic acid in DMSO-d₆ (δ 167.9, 153.5, 131.7, 117.3, 113.0 ppm), the following assignments for this compound in DMSO-d₆ can be confidently predicted and rationalized.[4]

| Carbon Atom | Predicted Chemical Shift (δ) in DMSO-d₆ (ppm) | Assignment Rationale |

| C=O | ~167.5 | The carboxylic acid carbonyl carbon is the most deshielded due to the two electronegative oxygen atoms, appearing furthest downfield.[5] |

| C4 | ~154.0 | This aromatic carbon is bonded to the electron-donating nitrogen of the morpholine group, resulting in a significant downfield shift. |

| C2, C6 | ~131.5 | These carbons are ortho to the electron-withdrawing carboxylic acid group, leading to deshielding and a downfield shift. |

| C1 | ~119.0 | This carbon is para to the morpholino group and ipso to the carboxylic acid. The electron-donating effect of the morpholine and the withdrawing effect of the carboxyl group are both at play. |

| C3, C5 | ~113.5 | These carbons are ortho to the electron-donating morpholino group and meta to the carboxylic acid, experiencing the strongest shielding effect from the nitrogen, thus appearing most upfield in the aromatic region. |

| Cα (O-CH₂) | ~66.0 | The methylene carbons adjacent to the highly electronegative oxygen atom in the morpholine ring are deshielded and appear downfield.[3] |

| Cβ (N-CH₂) | ~47.0 | The methylene carbons adjacent to the nitrogen atom in the morpholine ring are less deshielded than the Cα carbons.[3] |

Diagrammatic Representation of this compound

Caption: Molecular structure of this compound.

Advanced Considerations: Solvent and pH Effects

The chemical shifts in the ¹³C NMR spectrum of this compound are not static and can be influenced by the experimental conditions.

Solvent Effects

The choice of solvent can induce changes in chemical shifts, particularly for carbons involved in hydrogen bonding. Polar aprotic solvents like DMSO can form hydrogen bonds with the carboxylic acid proton, influencing the electron density and thus the chemical shift of the carbonyl carbon and the aromatic ring carbons.[6] A comparison of the reported data in CDCl₃ and the predicted data in DMSO-d₆ illustrates this. The more polar DMSO is expected to cause more significant changes in the chemical shifts of the carboxylic acid and adjacent aromatic carbons compared to the less polar CDCl₃.

pH Effects

As this compound possesses both a basic nitrogen atom in the morpholine ring and an acidic carboxylic acid group, its ¹³C NMR spectrum will be highly dependent on the pH of the solution.

-

Acidic Conditions: Under acidic conditions, both the morpholine nitrogen and the carboxylate group will be protonated. The protonation of the morpholine nitrogen will have a significant deshielding effect on the adjacent Cβ carbons and, to a lesser extent, the Cα carbons. This is due to the inductive electron withdrawal by the newly formed N-H bond. The protonation will also influence the electronic effect of the morpholino group on the aromatic ring, reducing its electron-donating character.

-

Basic Conditions: In a basic medium, the carboxylic acid will be deprotonated to form a carboxylate anion (-COO⁻). This deprotonation leads to an increase in electron density around the carbonyl carbon and the ipso-carbon (C1), typically causing an upfield shift (shielding) for these signals. The electronic nature of the carboxylate group is less electron-withdrawing than the carboxylic acid, which will also affect the chemical shifts of the other aromatic carbons.

The titration of this compound with acid or base while monitoring the ¹³C NMR chemical shifts can be a powerful method to determine the pKa values of the ionizable groups.[7]

Conclusion

¹³C NMR spectroscopy is a powerful and essential technique for the structural elucidation and characterization of this compound. A thorough understanding of the substituent effects of the morpholino and carboxylic acid groups allows for the confident assignment of all carbon signals in the spectrum. Furthermore, an appreciation of how experimental parameters such as solvent and pH can influence the chemical shifts is crucial for accurate interpretation and for gaining deeper insights into the molecule's chemical properties. The protocols and analyses presented in this guide provide a robust framework for researchers and scientists working with this important chemical entity.

References

- Royal Society of Chemistry. (n.d.). Supporting information.

- Koss, H., et al. (2015). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. BMRB.

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.

- Royal Society of Chemistry. (n.d.). Supporting information.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

- Wikipedia. (n.d.). Deuterated DMSO.

- ResearchGate. (n.d.). NMR data of compound 4 in DMSO-d 6.

- Świsłocka, R., et al. (n.d.). Chemical shifts in 1 H and 13 C NMR spectra of alkali metal... ResearchGate.

- Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry.

- Palanivel, C., et al. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry.

- Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

- Saravanamoorthy, S. N., et al. (2021). Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid. Acta Scientific.

- Royal Society of Chemistry. (n.d.). Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid.

- Royal Society of Chemistry. (n.d.). New insights into solvent-induced structural changes of 13C labelled metal–organic frameworks by solid state NMR.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.

- Royal Society of Chemistry. (n.d.). 4.

- PubMed. (n.d.). Mononuclear metal complexes of organic carboxylic acid derivatives: synthesis, spectroscopic characterization, thermal investigation and antimicrobial activity.

- ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5.

- NIST. (n.d.). 4-Chlorobenzoic acid, morpholide.

- J&K Scientific LLC. (n.d.). This compound.

- NIH. (n.d.). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus.

- BIP-CIC. (n.d.). SYNTHESIS AND CHARACTERIZATION OF INTERMEDIATE AZOBENZENE DERIVATIVES WITH TERMINAL POLAR GROUPS.

- JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids.

- NIST. (n.d.). Benzoic acid, 4-methyl-.

- PubChem. (n.d.). 3-(Morpholin-4-yl)benzoic acid.

Sources

An In-depth Technical Guide to the Infrared Spectrum Analysis of 4-Morpholinobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Morpholinobenzoic Acid and its Spectroscopic Characterization

This compound (CAS No. 7470-38-4) is an aromatic carboxylic acid distinguished by the presence of a morpholine ring.[1] This unique structural combination imparts favorable properties such as enhanced solubility and reactivity, making it a valuable building block in the synthesis of novel drug candidates, particularly in the development of anticancer agents and therapeutics for neurological disorders.[1] Its applications also extend to polymer chemistry, where it is used to improve the mechanical and thermal properties of coatings and other materials.[1]